

## Technical Guide: Regulation of Glucose Metabolism by Johnson & Johnson Compounds

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JNJ 303  |           |
| Cat. No.:            | B1673013 | Get Quote |

Disclaimer: Publicly available information on a compound with the specific identifier "JNJ-3989303" in the context of glucose metabolism is not available. This technical guide will provide an in-depth overview of a key Johnson & Johnson (Janssen Pharmaceuticals) compound, Canagliflozin, which plays a significant role in regulating glucose metabolism. Additionally, a brief overview of another investigational compound, JNJ-38431055, is included to provide a broader perspective on the company's research in this therapeutic area.

# Canagliflozin: A Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor

#### Introduction

Canagliflozin (marketed as Invokana) is an orally administered medication developed by Janssen Pharmaceuticals, a Johnson & Johnson company, for the treatment of type 2 diabetes mellitus.[1] It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors.[2][3] Canagliflozin improves glycemic control by increasing urinary glucose excretion, and it has also demonstrated significant cardiovascular and renal protective benefits in clinical trials.[4][5][6]

#### **Mechanism of Action and Signaling Pathway**

Canagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[3][7] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the



reabsorption of glucose from the filtrate back into the bloodstream.[2][8] This leads to a lowering of the renal threshold for glucose and a subsequent increase in urinary glucose excretion, thereby reducing plasma glucose concentrations in an insulin-independent manner. [3][8]

Beyond its primary effect on SGLT2, canagliflozin also has a mild inhibitory effect on SGLT1, which is found in the intestines and to a lesser extent in the kidneys.[8] This dual inhibition may contribute to its overall glucose-lowering effects.[8] Some studies also suggest that canagliflozin can activate AMP-activated protein kinase (AMPK) by inhibiting mitochondrial function, which may contribute to some of its metabolic benefits.[9]



Click to download full resolution via product page

Figure 1: Mechanism of Action of Canagliflozin.

#### **Quantitative Data**

The clinical development program for canagliflozin has generated extensive quantitative data on its efficacy and safety. The following tables summarize key findings from various clinical trials.

Table 1: Pharmacokinetic Properties of Canagliflozin



| Parameter                                | Value                                   | Reference |
|------------------------------------------|-----------------------------------------|-----------|
| Oral Bioavailability                     | ~65%                                    | [10]      |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours                               | [10]      |
| Plasma Protein Binding                   | 99% (mainly to albumin)                 | [11]      |
| Terminal Half-life (100 mg dose)         | 10.6 hours                              | [10]      |
| Terminal Half-life (300 mg dose)         | 13.1 hours                              | [10]      |
| Metabolism                               | O-glucuronidation via UGT1A9 and UGT2B4 | [11]      |
| Excretion                                | ~33% in urine, ~60% in feces            | [10]      |

Table 2: Efficacy of Canagliflozin in Type 2 Diabetes (26-week data)

| Parameter                                         | Placebo | Canagliflozin<br>100 mg | Canagliflozin<br>300 mg | Reference |
|---------------------------------------------------|---------|-------------------------|-------------------------|-----------|
| Change in<br>HbA1c (%)                            | +0.14   | -0.77                   | -1.03                   | [12]      |
| Change in<br>Fasting Plasma<br>Glucose (mg/dL)    | +8      | -27                     | -35                     | [12]      |
| Change in Body<br>Weight (%)                      | -0.5    | -2.5                    | -3.4                    | [12]      |
| Change in<br>Systolic Blood<br>Pressure<br>(mmHg) | -0.1    | -4.3                    | -5.0                    | [12]      |

Table 3: Cardiovascular and Renal Outcomes (CANVAS Program)



| Outcome                                          | Hazard Ratio<br>(Canagliflozin vs.<br>Placebo) | 95% Confidence<br>Interval | Reference |
|--------------------------------------------------|------------------------------------------------|----------------------------|-----------|
| Major Adverse<br>Cardiovascular Events<br>(MACE) | 0.86                                           | 0.75 - 0.97                | [5]       |
| Hospitalization for<br>Heart Failure             | 0.67                                           | 0.52 - 0.87                | [4]       |
| Progression of<br>Albuminuria                    | 0.73                                           | 0.67 - 0.79                | [13]      |
| 40% Reduction in eGFR, Renal Death, or ESRD      | 0.60                                           | 0.47 - 0.77                | [5]       |

#### **Experimental Protocols**

The evaluation of SGLT2 inhibitors like canagliflozin involves a series of preclinical and clinical studies. A common preclinical experimental workflow to assess the in vivo efficacy of a novel SGLT2 inhibitor is outlined below.

Experimental Workflow: In Vivo Efficacy Assessment in a Diabetic Mouse Model





Click to download full resolution via product page

Figure 2: In Vivo Efficacy Assessment Workflow.



# JNJ-38431055: A GPR119 Receptor Agonist Introduction

JNJ-38431055 is a novel, orally available, and selective agonist of the G protein-coupled receptor 119 (GPR119).[14] GPR119 is expressed in pancreatic β-cells and intestinal L-cells, and its activation is thought to stimulate insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[15]

#### **Mechanism of Action and Signaling Pathway**

As a GPR119 agonist, JNJ-38431055 was designed to enhance glucose-dependent insulin secretion and promote the release of incretins.[14] The activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[15] In pancreatic  $\beta$ -cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the secretion of GLP-1, which in turn potentiates insulin release from the pancreas.[15]



Click to download full resolution via product page

Figure 3: GPR119 Agonist Signaling Pathway.

#### **Clinical Development and Outcomes**

Clinical studies with JNJ-38431055 in subjects with type 2 diabetes showed that while the compound was well-tolerated, it demonstrated limited glucose-lowering efficacy.[16] Single-dose administration of JNJ-38431055 did show a decrease in glucose excursion during an oral glucose tolerance test.[16] However, multiple-dose administration did not result in a significant alteration of the 24-hour weighted mean glucose.[16] These findings suggest that while the GPR119 pathway is a plausible target for the treatment of type 2 diabetes, JNJ-38431055 did not translate its preclinical promise into robust clinical efficacy.[16]



Table 4: Summary of JNJ-38431055 Clinical Trial Findings

| Parameter              | Observation                                                | Reference |
|------------------------|------------------------------------------------------------|-----------|
| Safety                 | Well-tolerated, not associated with hypoglycemia           | [16]      |
| Pharmacokinetics       | Dose-proportional plasma exposure, ~13-hour half-life      | [14]      |
| Single-Dose Efficacy   | Decreased glucose excursion in OGTT                        | [16]      |
| Multiple-Dose Efficacy | No significant change in 24-<br>hour weighted mean glucose | [16]      |
| Incretin Effect        | Increased post-meal GLP-1 and GIP concentrations           | [16]      |

This technical guide provides a comprehensive overview of Canagliflozin as a key Johnson & Johnson compound for the regulation of glucose metabolism, supported by quantitative data and visualizations of its mechanism and experimental evaluation. The inclusion of JNJ-38431055 offers insight into the broader research and development landscape within the company for metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Canagliflozin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pmlive.com [pmlive.com]

#### Foundational & Exploratory





- 5. Effects of canagliflozin compared with placebo on major adverse cardiovascular and kidney events in patient groups with different baseline levels of HbA1c, disease duration and treatment intensity: results from the CANVAS Program PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Canagliflozin Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action [jnjmedicalconnect.com]
- 9. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 12. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Regulation of Glucose Metabolism by Johnson & Johnson Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673013#jnj-303-role-in-regulating-glucose-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com